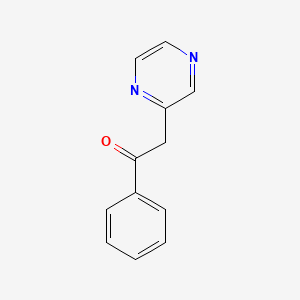

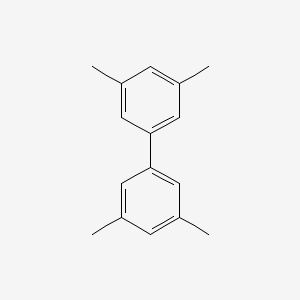

![molecular formula C12H14N2O3 B1348589 Proline, 1-[(phenylamino)carbonyl]- CAS No. 827612-77-1](/img/structure/B1348589.png)

Proline, 1-[(phenylamino)carbonyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

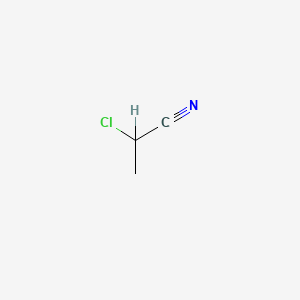

Proline, 1-[(phenylamino)carbonyl]- is a type of amino acid. It has the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol .

Synthesis Analysis

The synthesis of derivatives related to Proline, 1-[(phenylamino)carbonyl]- starts with (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which can be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration .Molecular Structure Analysis

The molecular structure of Proline, 1-[(phenylamino)carbonyl]- is characterized by the formula C12H14N2O3 .Chemical Reactions Analysis

Proline, 1-[(phenylamino)carbonyl]- can participate in Mannich reactions . In these reactions, substituted acetophenones, substituted aromatic aldehydes, and substituted aromatic amines undergo Mannich reactions in the presence of 7 mol% of ionic liquid-immobilized proline (s) organocatalyst to provide β-amino carbonyl compounds .Physical and Chemical Properties Analysis

Proline, 1-[(phenylamino)carbonyl]- is a small, cyclic, non-polar, non-toxic, odorless, sweet-tasting imino acid . It has unique physicochemical properties and numerous biotechnological applications .Scientific Research Applications

β-Phenylproline and β-Turn Formation

β-Phenylproline, an analog of proline with a phenyl substituent, demonstrates high β-turn forming propensity, akin to proline, despite the presence of an aromatic side chain. Studies using NMR, IR, and X-ray diffraction have shown that the β-phenyl substituent adopts specific orientations to minimize steric repulsions without disrupting proline's tendency to occupy the i+1 position in β-turns. This characteristic could be crucial for designing peptides with desired secondary structures (Fatás et al., 2012).

Proline Analogues and Physical Properties

Comparing trifluoromethyl- and methyl-group substitutions in proline has revealed that fluorine labeling offers a novel research application by enabling NMR studies without common NH-NMR reporters. This investigation into the physicochemical effects of CF3 substitutions on proline analogues provides valuable insights into their potential applications in enhancing interactions at nonpolar interfaces and in NMR labeling (Kubyshkin et al., 2018).

n→π* Interactions in Proline

The n→π* interaction, involving a nucleophile donating electron density to a nearby carbonyl group's empty π* orbital, plays a significant role in dictating protein structure. This interaction, particularly important in the trans conformation of peptide bonds to proline, enhances the thermostability of proteins like collagen. The quantum-mechanical character of these interactions offers a deeper understanding of carbonyl group behaviors in biological systems (Newberry & Raines, 2017).

Proline Metabolism in Halobacillus halophilus

In Halobacillus halophilus, a moderately halophilic bacterium, proline serves not only as a compatible solute but also as a carbon and energy source. This demonstrates the dual role of proline in microbial life, supporting both stress resistance and metabolic energy production (Köcher et al., 2011).

Proline in Protein Crystallography

L-Proline, recognized as one of Mother Nature's cryoprotectants, has been successfully used in protein crystallography to prepare crystals for low-temperature data collection. This application underscores proline's utility beyond its biological functions, highlighting its potential in structural biology research (Pemberton et al., 2012).

Mechanism of Action

Proline, 1-[(phenylamino)carbonyl]-, like other proline derivatives, can act as a weak agonist of the glycine receptor and of both NMDA and non-NMDA (AMPA/kainate) ionotropic glutamate receptors . It can also react as a nucleophile with carbonyl groups or Michael acceptors to form iminium ions or enamines .

Future Directions

Properties

IUPAC Name |

1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(16)10-7-4-8-14(10)12(17)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEAHHXBZHTCOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387941 |

Source

|

| Record name | 1-(Phenylcarbamoyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73096-22-7, 827612-77-1 |

Source

|

| Record name | 1-(Phenylcarbamoyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1348512.png)

![6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1348524.png)